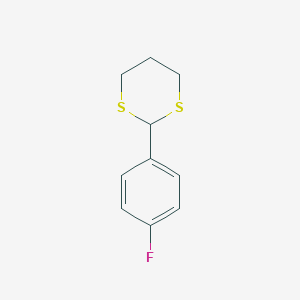

2-(4-Fluorophenyl)-1,3-dithiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57009-75-3 |

|---|---|

Molecular Formula |

C10H11FS2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,3-dithiane |

InChI |

InChI=1S/C10H11FS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |

InChI Key |

IDQGMDVTWFRXOR-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C2=CC=C(C=C2)F |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)F |

Other CAS No. |

57009-75-3 |

Origin of Product |

United States |

Mechanistic and Theoretical Investigations of 2 4 Fluorophenyl 1,3 Dithiane Systems

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving 2-(4-fluorophenyl)-1,3-dithiane. Through theoretical modeling, insights into electron transfer processes, bond dynamics, and the nature of transient species can be gained, complementing experimental observations.

The transfer of electrons is a fundamental event in many reactions involving dithiane systems, and its rate is governed by quantum mechanical principles. arxiv.org Quantum mechanical analyses, such as Time-Dependent Density Functional Theory (TDDFT), are employed to model these electron transfer (ET) events. nih.gov The process can be understood through mechanisms like the Coulomb (Förster) mechanism, involving multipole-multipole interactions, and the exchange (Dexter) mechanism, where an excited electron is exchanged between donor and acceptor molecules. nih.gov

For a molecule like this compound, the electronic properties of the fluorophenyl group are critical. The fluorine atom acts as an electron-withdrawing group, influencing the electron density distribution across the molecule. In a potential ET process, the dithiane ring can act as the electron donor. Theoretical studies focus on calculating the energy of the frontier molecular orbitals (HOMO and LUMO) to predict the feasibility and pathways of electron transfer. The energy difference between the donor and acceptor states and the electronic coupling between them are key parameters that determine the reaction kinetics. arxiv.orgyoutube.com Computational models can elucidate how the molecular vibrations of the dithiane and the phenyl rings couple to the electron transfer process, providing a detailed picture of the reaction dynamics. mdpi.comnih.gov

The cleavage of the Carbon-Sulfur (C-S) bond is a key step in the deprotection of 1,3-dithianes to regenerate the parent carbonyl compound. researchgate.netorganic-chemistry.org Time-resolved photoelectron imaging and ab initio quantum chemistry calculations have shown that C-S bond fragmentation in thioethers can be an ultrafast process, occurring on a sub-100 femtosecond timescale. rsc.org This rapid dissociation is often driven by the evolution of Rydberg-to-valence orbital character along the S-C stretching coordinate upon photoexcitation. rsc.org

In the case of this compound, computational dynamics simulations can model the trajectory of the atoms following electronic excitation. These studies reveal that the C–S–C bending angle is a crucial coordinate that drives internal conversion through the excited state. rsc.org The presence of the 4-fluorophenyl group can influence the potential energy surfaces of the excited states, potentially altering the dynamics and efficiency of the C-S bond cleavage compared to simpler 2-alkyl-1,3-dithianes.

Many reactions of 1,3-dithianes proceed through highly reactive intermediates. For instance, visible-light photoredox catalysis can induce oxidative rearrangement of dithianes, and mechanistic studies propose the involvement of radical intermediates. chemrxiv.org Single-electron transfer (SET) from the sulfur atom of the dithiane ring to a photocatalyst can generate a dithiane radical cation. This intermediate is central to subsequent transformations, including potential C-S or C-H bond cleavage.

The this compound radical cation would be influenced by the electronic properties of the substituent. The electron-withdrawing fluorophenyl group could affect the stability and reactivity of this radical cation. In reactions involving oxygen, the formation of a superoxide (B77818) anion (O₂⁻) is also plausible, which can act as a nucleophile or a radical scavenger, further diversifying the reaction pathways. Computational studies help to determine the structures and energies of these transient species, providing a basis for understanding the observed product distributions.

While 1,3-dithianes are not classic dipoles or dienes, their derivatives can participate in cycloaddition reactions, which are governed by multi-electron rearrangements. nih.gov Theoretical frameworks like the Molecular Electron Density Theory are used to analyze these concerted or stepwise pathways. mdpi.com For example, donor-acceptor (D-A) cyclopropanes react with sulfur-containing compounds in formal [3+2] or [3+3] annulations to form heterocyclic systems. mdpi.comresearchgate.net These reactions proceed through 1,3-zwitterionic intermediates generated by the cleavage of the cyclopropane (B1198618) ring. mdpi.com

Theoretical studies on analogous systems can shed light on the potential for this compound derivatives to engage in similar transformations. By modifying the dithiane ring or the aryl substituent, it might be possible to generate reactive ylides or zwitterions that can act as partners in cycloaddition reactions. acs.org Computational analysis of the potential energy surfaces for these complex, multi-bond-forming processes is essential to predict their feasibility, activation barriers, and the regio- and stereoselectivity of the resulting cycloadducts. mdpi.com

Conformational Analysis of the 1,3-Dithiane (B146892) Ring System

The 1,3-dithiane ring, like cyclohexane, is not planar and adopts several conformations to minimize steric and torsional strain. libretexts.org The conformational landscape of the ring is crucial as it dictates the molecule's reactivity and stereochemical outcomes.

The most stable conformation for the 1,3-dithiane ring is the chair form. acs.orgresearchgate.net This arrangement minimizes both angle strain and torsional strain, with bond angles close to the ideal tetrahedral value and staggered C-H bonds. libretexts.org Other notable conformations include the boat and the twist-boat (or skew-boat). libretexts.org

The boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" atoms at the 1 and 4 positions and eclipsing strain along the sides of the "boat". libretexts.org The twist-boat conformation alleviates some of this strain by slightly twisting the structure, making it more stable than the pure boat form but still considerably less stable than the chair. libretexts.orgresearchgate.net

For this compound, the bulky 4-fluorophenyl substituent will preferentially occupy the equatorial position on the chair conformer to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons 4 and 6 of the ring. libretexts.org The energetic penalty for placing a phenyl group in the axial position provides a strong preference for the equatorial conformer.

Computational studies using ab initio quantum-chemical methods provide quantitative estimates for the energy differences between these conformers. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0.0 (most stable) | Minimal angle and torsional strain. libretexts.org |

| Twist-Boat | ~5.5 | Reduced flagpole interactions and eclipsing strain compared to the boat. libretexts.org |

| Boat | ~6.9 | Significant flagpole steric strain and torsional strain from eclipsed bonds. libretexts.org |

Note: The energy values are approximate for the parent 1,3-dithiane ring and serve as a reference. The presence of a 2-substituent will further influence these values.

Stereoelectronic Effects of Substituents on Ring Conformation

The conformational integrity of the 1,3-dithiane ring is significantly influenced by the stereoelectronic effects of substituents, particularly at the C2 position. In the case of 2-aryl-1,3-dithianes, such as this compound, the six-membered ring predominantly adopts a chair conformation. This preference is a balance between minimizing torsional strain and steric interactions. The aryl substituent at the C2 position has a strong preference for the equatorial orientation to avoid steric clashes with the syn-axial hydrogen atoms at C4 and C6.

Computational studies on the closely related 2-phenyl-1,3-dithiane (B1581651) using density functional theory (DFT) at the Becke3LYP/6-31G(d,p) level have provided quantitative insight into these conformational preferences. These studies reveal a significant energy difference between the conformers where the C2-substituent is axial versus equatorial. While specific data for the 4-fluorophenyl derivative is not extensively documented, the principles governing the conformation of 2-phenyl-1,3-dithiane are directly applicable. The electronic nature of the substituent on the phenyl ring can modulate the finer details of the ring geometry, such as bond lengths and angles, through inductive and resonance effects, but is not expected to alter the gross conformational preference for the equatorial aryl group.

The presence of the electron-withdrawing fluorine atom in the para position of the phenyl ring in this compound influences the electronic environment of the C2 carbon and its bonds. This can lead to subtle changes in the endocyclic and exocyclic bond lengths and angles compared to the unsubstituted phenyl analogue. These effects are a manifestation of the interplay between steric demands and electronic interactions, which collectively dictate the most stable three-dimensional structure of the molecule.

Anomeric Effects in Dithiane Derivatives

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2 in the case of 1,3-dithianes) over the sterically less hindered equatorial position. In 1,3-dithiane systems, this effect is primarily attributed to the hyperconjugative interaction between the lone pair electrons (n) of the sulfur atoms and the antibonding orbital (σ) of the exocyclic C2-substituent bond (nS → σC-R).

For 2-aryl-1,3-dithianes, the anomeric effect is influenced by the electronic properties of the aryl substituent. Research on analogous 2-aryl-1,3-N,N-heterocycles has demonstrated that the strength of the anomeric interactions can be correlated with Hammett-Brown substituent constants acs.org. An electron-withdrawing substituent on the aryl ring, such as the fluorine atom in this compound, enhances the acceptor ability of the σ* orbital of the C2-Aryl bond. This strengthening of the nS → σ*C-Aryl interaction would be expected to increase the stability of the conformer where this interaction is geometrically favored.

The different polarization of the acceptor σ* orbitals, caused by the 2-aryl substituent, accounts for the propagation of the substituent effect acs.org. Consequently, the electron-withdrawing nature of the 4-fluorophenyl group is anticipated to modulate the anomeric stabilization in this dithiane derivative. This illustrates a fine-tuning of the generalized anomeric effect, where electronic substituent effects are transmitted through the molecule to influence conformational preferences.

Stereochemical Outcomes in Oxidative Transformations

Diastereoselectivity in Sulfoxide (B87167) Formation

The oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomeric products (cis- and trans-sulfoxides). The stereochemical outcome of this oxidation is highly dependent on the nature of the oxidant and the steric and electronic properties of the substituent at C2.

In the case of 2-aryl-1,3-dithianes, the oxidation generally proceeds with a high degree of diastereoselectivity. Studies on the oxidation of 2-phenyl-1,3-dithiane with reagents such as sodium metaperiodate or m-chloroperoxybenzoic acid have shown a consistent stereoselectivity of approximately 92%, favoring the formation of the trans-sulfoxide . In the trans-diastereomer, the sulfinyl oxygen is in an axial position, and the 2-phenyl group is in an equatorial position.

This preference for the formation of the axial sulfoxide can be attributed to the steric hindrance posed by the equatorial 2-aryl substituent, which directs the incoming oxidant to the less hindered axial lone pair of the sulfur atom. While specific studies on the oxidation of this compound are not extensively reported, it is reasonable to extrapolate that a similar high diastereoselectivity for the trans-sulfoxide would be observed. The electronic effect of the 4-fluoro substituent is not expected to significantly alter the steric course of the oxidation.

The following table summarizes the expected major product from the oxidation of 2-aryl-1,3-dithianes based on studies of the 2-phenyl analogue.

| Substrate | Oxidizing Agent | Major Diastereomer | Reported Selectivity |

|---|---|---|---|

| 2-Phenyl-1,3-dithiane | NaIO4 or m-CPBA | trans (axial S=O) | ~92% |

| This compound | Common Oxidants (e.g., NaIO4, m-CPBA) | trans (axial S=O) (Predicted) | High (Predicted) |

Equilibration Studies of Diastereoisomeric Sulfur Oxides

The relative thermodynamic stabilities of the diastereomeric sulfoxides of 2-substituted-1,3-dithianes are governed by a complex interplay of steric and electronic factors. In general, for a 2-equatorially substituted 1,3-dithiane 1-oxide, the trans-isomer (with an axial sulfinyl oxygen) is often the thermodynamically more stable product. This is contrary to what might be expected based solely on steric considerations, where an equatorial orientation for the bulky oxygen atom would seem preferable.

The increased stability of the axial sulfoxide is often explained by stereoelectronic effects, including favorable electrostatic interactions and hyperconjugation. The axial S=O bond dipole can have a stabilizing interaction with the C-S bond dipoles and the lone pairs of the other sulfur atom.

Specific equilibration studies for diastereoisomeric sulfur oxides of this compound are not widely available in the scientific literature. However, based on general principles of conformational analysis in 1,3-dithiane 1-oxides, it is anticipated that the trans-diastereomer (axial S=O) would be the thermodynamically favored isomer. The gauche interactions between an equatorial S=O group and the C4/C6 methylene (B1212753) groups can be destabilizing.

The following table outlines the predicted relative stabilities of the diastereomeric sulfoxides of this compound.

| Diastereomer | Orientation of 2-(4-Fluorophenyl) Group | Orientation of Sulfinyl Oxygen | Predicted Thermodynamic Stability |

|---|---|---|---|

| trans-Sulfoxide | Equatorial | Axial | More Stable |

| cis-Sulfoxide | Equatorial | Equatorial | Less Stable |

It is important to note that the energy difference between the two diastereomers can be small, and the position of the equilibrium can be influenced by solvent and temperature. Further experimental and computational studies are required to definitively establish the thermodynamic preferences for the diastereomeric sulfoxides of this compound.

Applications of 2 4 Fluorophenyl 1,3 Dithiane and Analogous 1,3 Dithianes in Complex Chemical Synthesis

Strategic Utility in Total Synthesis of Natural Products

The unique reactivity of 1,3-dithianes has been extensively leveraged in the total synthesis of natural products, where the controlled and stereoselective formation of carbon-carbon bonds is paramount. asianpubs.org

The most fundamental application of 1,3-dithianes in complex synthesis is their function as acyl anion equivalents. acs.org After deprotonation at the C2 position, the resulting 2-lithio-1,3-dithiane derivative acts as a nucleophilic C1-synthon, capable of reacting with a variety of electrophiles such as alkyl halides, epoxides, and carbonyl compounds. uwindsor.caslideshare.net This reaction sequence effectively forges a new carbon-carbon bond. Subsequent hydrolysis of the dithiane group, often using reagents like mercuric salts, unmasks the carbonyl functionality, revealing a ketone or aldehyde. youtube.com This powerful two-step process—alkylation followed by hydrolysis—provides a reliable method for assembling complex carbon skeletons and is a widely adopted strategy in the synthesis of intricate natural products. asianpubs.org

Beyond simple alkylations, 1,3-dithianes are instrumental in multicomponent linchpin coupling reactions, which enable the rapid and efficient assembly of advanced molecular fragments from several simple components in a single operation. nih.gov A notable example is the Smith-Tietze multicomponent coupling, which utilizes a 2-silylated-1,3-dithiane as a "linchpin" to connect two different epoxide molecules. chemistry-reaction.com

The process begins with the deprotonation of the 2-silyl-1,3-dithiane, followed by the addition of the first epoxide. The resulting alkoxide intermediate undergoes a spontaneous uwindsor.cachemistry-reaction.com-Brook rearrangement, which transfers the silyl (B83357) group from carbon to oxygen. chemistry-reaction.com This key step regenerates a dithiane anion at the C2 position, which can then react with a second epoxide. chemistry-reaction.com The timing of this rearrangement can be controlled by solvent additives like HMPA or DMPU, allowing for the sequential and selective coupling of two different epoxides in one pot. chemistry-reaction.com This methodology facilitates the highly stereocontrolled synthesis of complex 1,3-polyol chains, which are prevalent structural motifs in many natural products, including the mycoticins. nih.govfigshare.com

Design and Synthesis of Advanced Organic Intermediates

The versatility of 2-aryl-1,3-dithianes, such as 2-(4-Fluorophenyl)-1,3-dithiane, extends to their use as foundational building blocks for a range of advanced organic intermediates with applications in medicinal chemistry and materials science.

Substituted diaryl ketones are a common structural motif in many pharmacologically active compounds. An umpolung approach using 2-aryl-1,3-dithianes provides an unconventional and effective route to these molecules. nih.gov A modern method involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes. nih.gov In this process, the weakly acidic C2 proton is removed by a base, and the resulting carbanion undergoes a cross-coupling reaction with an aryl bromide in the presence of a palladium catalyst. This forms a 2,2-diaryl-1,3-dithiane intermediate, which can be hydrolyzed in a one-pot procedure using reagents like N-bromosuccinimide (NBS) or iodine to yield the final diaryl ketone. nih.gov This method has been successfully applied to the large-scale synthesis of the anti-cholesterol drug fenofibrate. nih.gov

| 2-Aryl-1,3-dithiane | Aryl Bromide | Hydrolysis Reagent | Diaryl Ketone Product | Yield (%) |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane (B1581651) | 4-Bromobenzonitrile | Iodine | 4-Benzoylbenzonitrile | 94 |

| 2-(4-Methoxyphenyl)-1,3-dithiane | 1-Bromo-4-(trifluoromethyl)benzene | NBS | (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone | 87 |

| 2-(4-Chlorophenyl)-1,3-dithiane | 4-Bromoanisole | Selectfluor | (4-Chlorophenyl)(4-methoxyphenyl)methanone | 81 |

| 2-Phenyl-1,3-dithiane | 1-Bromo-4-chlorobenzene | NBS | (4-Chlorophenyl)(phenyl)methanone | 92 |

This table presents selected examples of diaryl ketones synthesized via the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes followed by hydrolysis. Data sourced from ACS Catalysis. nih.gov

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as non-classical bioisosteres for phenyl rings in medicinal chemistry, as they can improve the pharmacological properties of drug candidates. nih.govresearchgate.net A novel method for synthesizing BCP-containing structures involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.gov

In this transformation, the 2-aryl-1,3-dithiane is deprotonated to form its corresponding anion, which then acts as a nucleophile, attacking the strained central C-C bond of [1.1.1]propellane. nih.govccspublishing.org.cn This reaction proceeds via a two-electron pathway, efficiently forming a new carbon-carbon bond and yielding a 2-aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane. nih.gov These BCP-dithiane adducts are valuable intermediates that can be subsequently deprotected to furnish BCP aryl ketones, providing access to an important class of compounds for drug discovery. nih.gov

| 2-Aryl-1,3-dithiane Starting Material | BCP-Dithiane Product | Yield (%) |

|---|---|---|

| This compound | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane | 85 |

| 2-(4-(Trifluoromethyl)phenyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-(trifluoromethyl)phenyl)-1,3-dithiane | 90 |

| 2-(p-Tolyl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(p-tolyl)-1,3-dithiane | 88 |

| 2-(Naphthalen-1-yl)-1,3-dithiane | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(naphthalen-1-yl)-1,3-dithiane | 71 |

This table showcases the synthesis of BCP-dithiane adducts from the reaction of various 2-aryl-1,3-dithianes with [1.1.1]propellane. Data sourced from Angewandte Chemie. nih.gov

The utility of the 1,3-dithiane (B146892) ring extends beyond its role as a temporary protecting group or a source of nucleophilic carbon. The dithiane framework itself can serve as a versatile scaffold for the synthesis of other novel heterocyclic compounds. For instance, β-keto 1,3-dithianes, which are masked 1,3-dicarbonyl systems, can be converted into a range of functionalized oxygen-containing heterocycles that are valuable in natural product synthesis. organic-chemistry.org Furthermore, the reactivity of the carbon-sulfur bonds and adjacent functional groups allows for various ring transformations and elaborations. The principles of using sulfur-stabilized intermediates in cycloaddition reactions, such as the [3+2]-cycloaddition of thiocarbonyl S-methanides with thioketones to build 1,3-dithiolane (B1216140) rings, highlight the broader potential of sulfur-based heterocycles in constructing diverse and complex molecular architectures. nih.gov

Contributions to Bioisosteric Design in Chemical Research

In the field of medicinal chemistry, the strategic modification of a biologically active molecule to enhance its efficacy, selectivity, or pharmacokinetic properties is a cornerstone of drug discovery. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that possesses similar steric and electronic properties. The 1,3-dithiane moiety, particularly when substituted at the 2-position with an aryl group such as 4-fluorophenyl, has emerged as a noteworthy bioisostere, primarily for the carbonyl group found in ketones and aldehydes.

The rationale behind using the 2-aryl-1,3-dithiane scaffold as a bioisostere for a diaryl ketone, for instance, lies in the geometric and electronic similarities between the two structures. The tetrahedral carbon at the 2-position of the dithiane ring, bonded to two sulfur atoms and two carbon atoms (one from the aryl ring and one from the rest of the molecule), can mimic the trigonal planar geometry of a carbonyl carbon. The sulfur atoms, with their larger atomic radii and diffuse lone pairs of electrons, can engage in different, yet sometimes functionally equivalent, interactions with biological targets compared to the oxygen atom of a carbonyl group. The presence of a 4-fluorophenyl group can further modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved metabolic stability or enhanced binding affinity to the target protein.

Research in this area has explored the substitution of the carbonyl functionality in various bioactive scaffolds with the 2-aryl-1,3-dithiane group. This bioisosteric replacement can lead to several advantageous modifications in the resulting analogue:

Modified Pharmacokinetic Profile: The replacement of a polar carbonyl group with a more lipophilic dithiane moiety can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved oral bioavailability and a more favorable half-life.

Enhanced Metabolic Stability: Carbonyl groups are often susceptible to metabolic reduction by enzymes such as carbonyl reductases. The 1,3-dithiane ring is generally more resistant to metabolic degradation, which can increase the compound's in vivo stability and duration of action.

Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy for obtaining new patents in the highly competitive pharmaceutical industry.

While specific, publicly available research detailing the bioisosteric replacement of a functional group with This compound and the subsequent comparative biological activity is limited, the principles of bioisosterism strongly support its potential utility. The data table below illustrates a hypothetical example based on the established principles of using 2-aryl-1,3-dithianes as bioisosteres for diaryl ketones in a generic kinase inhibitor model.

Table 1: Hypothetical Bioisosteric Replacement of a Diaryl Ketone with this compound in a Kinase Inhibitor

| Compound | Original Functional Group | Bioisosteric Replacement | Target | In Vitro Potency (IC₅₀) | Metabolic Stability (t½ in human liver microsomes) |

| Parent Compound A | Diaryl Ketone | - | Kinase X | 50 nM | 15 min |

| Dithiane Analogue B | - | This compound | Kinase X | 75 nM | 90 min |

This table is a hypothetical representation to illustrate the potential effects of the described bioisosteric replacement and is not based on published experimental data.

In this hypothetical case, the replacement of the diaryl ketone in "Parent Compound A" with the this compound moiety in "Dithiane Analogue B" results in a slight decrease in in vitro potency. However, it leads to a significant improvement in metabolic stability. This trade-off is common in drug design, where a marginal loss in potency can be acceptable if it is accompanied by substantial gains in pharmacokinetic properties, ultimately leading to a more effective drug in vivo.

The exploration of this compound and related 2-aryl-1,3-dithianes as bioisosteres continues to be an area of interest for medicinal chemists. The ability of this functional group to mimic the carbonyl moiety while offering distinct physicochemical properties makes it a valuable tool in the iterative process of lead optimization and the development of new therapeutic agents.

Analytical Methodologies for Characterization and Monitoring of 2 4 Fluorophenyl 1,3 Dithiane

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural analysis of 2-(4-Fluorophenyl)-1,3-dithiane. Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-specific information about the carbon-hydrogen framework and the unique fluorine atom, while Infrared (IR) spectroscopy identifies characteristic functional groups and bonding vibrations.

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR experiments collectively provide a complete picture of the molecule's structure. While comprehensive spectral data for this compound is not extensively published, accurate predictions can be made based on the well-documented spectrum of its close analogue, 2-phenyl-1,3-dithiane (B1581651), and established principles of fluorine substitution effects.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring protons for every unique hydrogen atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the dithiane ring and the fluorophenyl group. Based on data for the analogue 2-phenyl-1,3-dithiane, the following assignments can be predicted chemicalbook.com:

Fluorophenyl Protons (Ar-H): The four protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two sets of multiplets in the aromatic region, typically between δ 7.0 and 7.6 ppm. Due to the symmetry of the para-substitution, they will likely present as a pair of doublets (or more accurately, a complex AA'BB' system) resulting from coupling to each other and to the fluorine atom.

Methine Proton (H-2): The single proton at the C-2 position of the dithiane ring, situated between the two sulfur atoms and bonded to the fluorophenyl ring, is anticipated to be the most downfield of the non-aromatic protons. It is expected to appear as a singlet at approximately δ 5.1-5.2 ppm chemicalbook.com.

Dithiane Methylene (B1212753) Protons (H-4, H-6): The four protons on the carbons adjacent to the sulfur atoms (C-4 and C-6) are chemically equivalent due to symmetry but are diastereotopic (axial and equatorial). They are expected to resonate as complex multiplets around δ 2.9-3.1 ppm chemicalbook.com.

Dithiane Methylene Protons (H-5): The two protons on the C-5 carbon are also diastereotopic. They are expected to appear as a multiplet further upfield, in the range of δ 1.9-2.2 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (ortho to F) | ~7.0 - 7.2 | Multiplet (doublet of doublets) |

| Ar-H (ortho to dithiane) | ~7.4 - 7.6 | Multiplet (doublet of doublets) |

| H-2 (methine) | ~5.1 - 5.2 | Singlet |

| H-4, H-6 (methylene) | ~2.9 - 3.1 | Multiplet |

| H-5 (methylene) | ~1.9 - 2.2 | Multiplet |

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom, with chemical shifts indicating the carbon's bonding environment. For this compound, the presence of fluorine introduces characteristic splitting patterns due to carbon-fluorine (C-F) coupling.

The spectrum is expected to display six distinct signals: three for the dithiane ring and four for the fluorophenyl ring (as C-2'/C-6' and C-3'/C-5' are equivalent by symmetry). The key feature will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) for the other aromatic carbons. Typical C-F coupling constants in fluorobenzene (B45895) derivatives are well-established libretexts.orglibretexts.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-4' (para to dithiane) | ~160 - 164 | Doublet | ¹JCF ≈ 245-250 |

| C-2', C-6' (ortho to dithiane) | ~128 - 130 | Doublet | ³JCF ≈ 8-9 |

| C-3', C-5' (ortho to F) | ~115 - 117 | Doublet | ²JCF ≈ 21-23 |

| C-1' (ipso to dithiane) | ~135 - 138 | Doublet | ⁴JCF ≈ 3-4 |

| C-2 (methine) | ~50 - 55 | Singlet | - |

| C-4, C-6 (methylene) | ~30 - 35 | Singlet | - |

| C-5 (methylene) | ~24 - 26 | Singlet | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given that ¹⁹F has 100% natural abundance and a nuclear spin of ½, it provides clean, informative spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment illinois.edu.

For this compound, the ¹⁹F NMR spectrum is expected to be simple, containing a single signal for the chemically unique fluorine atom. The chemical shift for fluorine on an aromatic ring (aryl fluoride) typically appears in the range of δ -100 to -170 ppm relative to the standard reference CFCl₃ scribd.com. This signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -100 to -120 | Multiplet |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its aliphatic dithiane ring and the substituted aromatic ring.

Key expected absorption bands include:

Aromatic C-H Stretch: A weak to medium absorption band just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region, is characteristic of C-H bonds on the phenyl ring libretexts.org.

Aliphatic C-H Stretch: Stronger absorption bands just below 3000 cm⁻¹, in the range of 2850-2950 cm⁻¹, are due to the C-H stretching vibrations of the methylene groups in the dithiane ring scribd.com.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the phenyl ring libretexts.org.

Aromatic C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1100-1250 cm⁻¹ range uhcl.edu. This is a key diagnostic peak for confirming the presence of the fluorine substituent.

C-S Stretch: C-S stretching vibrations typically produce weak absorptions in the fingerprint region, around 600-800 cm⁻¹, which can be difficult to assign definitively.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2950 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization researchgate.net.

For this compound (C₁₀H₁₁FS₂), the calculated molecular weight is approximately 214.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 214.

The fragmentation of the molecular ion is expected to follow pathways dictated by the structure, primarily involving the dithiane ring and the bond connecting it to the fluorophenyl group. Analysis of the closely related 2-phenyl-1,3-dithiane (M⁺˙ at m/z 196) shows major fragments at m/z 122 and 121. By analogy, the fragmentation of this compound would likely involve:

Formation of the fluorophenyl-dithianyl cation: Cleavage within the dithiane ring could lead to various sulfur-containing fragments.

Formation of the fluorophenyl-methanethial cation: A key fragmentation pathway would be the cleavage to form the stable [C₇H₄FS]⁺ cation, which would be observed at m/z 139. This is analogous to the m/z 121 peak in the spectrum of 2-phenyl-1,3-dithiane.

Loss of fluorine or HF: Fragmentation may also involve the loss of a fluorine radical (M-19) or a molecule of hydrogen fluoride (B91410) (M-20), which are characteristic losses for some fluorinated compounds.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 214 | [C₁₀H₁₁FS₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₇H₄FS]⁺ | Key fragment from cleavage of the dithiane ring |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

The purification and assessment of purity for this compound are critical steps in its synthesis and application. Chromatographic techniques are central to achieving high purity and verifying the identity of the compound. These methods exploit differences in the physicochemical properties, such as polarity and volatility, between the target compound and any impurities or starting materials.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. It is an essential tool for determining the appropriate solvent system for larger-scale purification via flash column chromatography.

In a typical TLC analysis, a silica (B1680970) gel plate (SiO₂) acts as the stationary phase. The crude reaction mixture is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The polarity of the eluent is crucial; a less polar solvent system will result in lower retention factor (Rƒ) values, while a more polar system will cause the compounds to travel further up the plate. For dithiane compounds, which are moderately polar, a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is commonly employed.

While specific TLC data for this compound is not extensively published, analysis of analogous dithiane derivatives provides insight into typical conditions. For instance, a related compound, 2-(4-Methyl)phenyl-2-triethylsilyl-1,3-dithiane, shows a retention factor (Rƒ) of 0.27 in a 95:5 hexanes-EtOAc solvent system wiley-vch.de. The visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), due to the UV-active fluorophenyl group, or by staining with a developing agent such as potassium permanganate (B83412) or iodine.

Table 1: Representative TLC Conditions for Dithiane Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 95:5 to 90:10 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain, Iodine vapor |

| Expected Rƒ value | Dependent on exact eluent composition, typically 0.2-0.4 |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. This method offers high resolution and sensitivity, making it suitable for detecting trace impurities.

In GLC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase), such as helium or nitrogen. The column contains a liquid stationary phase adsorbed onto an inert solid support. Separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

For a compound like this compound, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a phenyl-substituted polysiloxane stationary phase, would be appropriate. The oven temperature is typically programmed to ramp up, allowing for the efficient separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be coupled to the GC for definitive identification of the parent compound and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Hypothetical GLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Flash Column Chromatography (FCC)

Flash Column Chromatography (FCC) is the standard method for the preparative purification of this compound on a laboratory scale. orgsyn.orgorgsyn.org This technique is an air-pressure driven form of column chromatography that allows for rapid and efficient separation of compounds. orgsyn.org

The process involves packing a glass column with a solid adsorbent, typically silica gel (230-400 mesh) orgsyn.org. The crude product is loaded onto the top of the column, often after being pre-adsorbed onto a small amount of silica gel to ensure even loading orgsyn.org. An eluent, a solvent or mixture of solvents determined from prior TLC analysis, is then passed through the column under positive pressure orgsyn.org. This forces the solvent through the column at a much faster rate than traditional gravity chromatography, leading to a quicker and more efficient separation.

For purifying this compound, a gradient elution might be employed, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity by adding ethyl acetate or dichloromethane. wiley-vch.decaltech.edu This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, the more polar impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed by rotary evaporation to yield the purified this compound. orgsyn.orgorgsyn.orgcaltech.edu

Table 3: Typical Flash Column Chromatography Parameters for Dithiane Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh SiliaFlash® P60) orgsyn.org |

| Eluent System | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane gradient wiley-vch.dersc.org |

| Loading Method | Dry loading (pre-adsorption on silica) or wet loading orgsyn.org |

| Elution Mode | Isocratic or Gradient |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structural Elucidation

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured as the crystal is rotated. mdpi.com

This diffraction data is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule within the crystal's unit cell. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated. mdpi.com The final refined structure provides key data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. While a specific crystal structure for this compound is not publicly available, the table below represents the type of data that would be obtained from such an analysis.

Table 4: Illustrative X-ray Crystallography Data

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₁₀H₁₁FS₂ |

| Formula Weight | 214.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | XXXX.X ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | X.XXX g/cm³ |

Future Directions and Emerging Research Perspectives for 2 4 Fluorophenyl 1,3 Dithiane Chemistry

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of 1,3-dithianes often involves hazardous reagents and harsh reaction conditions, prompting a shift towards more environmentally benign approaches. rsc.orgmdpi.com Future research is centered on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic materials.

One promising avenue is the use of green catalysts and solvents. For instance, tungstate (B81510) sulfuric acid has been reported as a recyclable and efficient catalyst for the thioacetalization of carbonyl compounds under solvent-free conditions, offering excellent yields and short reaction times. researchgate.net Similarly, the use of water as a solvent and the application of multicomponent reactions (MCRs) are gaining traction for their ability to streamline synthetic processes and improve atom economy. mdpi.comresearchgate.net Electrosynthesis also presents a scalable and sustainable alternative, avoiding the use of transition metals and mercury salts. rsc.org

Another key area of innovation is the development of odorless and safer propane-1,3-dithiol equivalents to mitigate the use of volatile and malodorous thiols. organic-chemistry.org These advancements are crucial for making the synthesis of 2-(4-fluorophenyl)-1,3-dithiane and its derivatives more practical and environmentally friendly.

Exploration of Novel Reactivity Modes and Transformational Chemistry

Beyond its traditional role as a protecting group and an acyl anion equivalent, this compound is being explored for novel reactivity patterns. nih.gov Researchers are investigating new ways to functionalize the dithiane ring and its substituents, leading to the synthesis of complex and valuable molecules.

A notable development is the use of 2-aryl-1,3-dithianes in palladium-catalyzed cross-coupling reactions. nih.govbrynmawr.edu This approach allows for the formation of C-C bonds under relatively mild conditions, providing access to a wide range of diaryl ketones and other derivatives. nih.gov The reactivity of the dithiane as a pronucleophile in these reactions opens up new possibilities for reversed-polarity synthesis. nih.gov

Furthermore, the reaction of 2-aryl-1,3-dithianes with highly strained molecules like [1.1.1]propellane has been shown to furnish bicyclo[1.1.1]pentyl (BCP) substituted dithianes. nih.gov This transformation is significant as BCPs are recognized as valuable bioisosteres for phenyl groups in medicinal chemistry. nih.gov The exploration of such unprecedented reactions will continue to expand the synthetic utility of this compound.

Advanced Mechanistic Studies and Computational Modeling

To guide the development of new reactions and optimize existing ones, a deeper understanding of the reaction mechanisms involving this compound is essential. Advanced mechanistic studies, often coupled with computational modeling, are providing valuable insights into the intricacies of these transformations.

For example, computational studies have been employed to elucidate the pathway of the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane, indicating a two-electron mechanism. nih.gov Density functional theory (DFT) studies have also been used to support the proposed mechanism for the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes. acs.org

These computational investigations help in predicting reactivity, understanding selectivity, and designing more efficient catalytic systems. Future research will likely see an increased synergy between experimental work and computational modeling to unravel complex reaction pathways and to rationally design novel transformations for this compound.

Expanding Applications in Material Science and Advanced Organic Synthesis

The unique properties of the this compound scaffold are paving the way for its application in new and exciting areas beyond traditional organic synthesis.

In material science, the incorporation of dithiane units into polymer backbones is being explored. For instance, acyclic diene metathesis (ADMET) polymerization has been used to synthesize polyolefins containing dithiane moieties, which exhibit interesting thermal properties and potential for further macromolecular transformations. researchgate.net The sulfur atoms in the dithiane ring can also influence the electronic and optical properties of materials, making them potentially useful in the development of novel organic electronic materials.

In advanced organic synthesis, this compound continues to be a valuable building block for the synthesis of complex natural products and medicinally relevant molecules. nih.govbeilstein-journals.org Its ability to undergo a variety of transformations, including C-H activation and functionalization, makes it a versatile intermediate. uwa.edu.au For example, it has been used in the synthesis of pyrazole (B372694) derivatives, which are important heterocyclic compounds in medicinal chemistry. acs.org The development of new synthetic methods utilizing this compound will undoubtedly lead to the discovery of novel bioactive molecules and functional materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-1,3-dithiane?

The synthesis typically involves thioacetalization of 4-fluorobenzaldehyde with 1,3-propanedithiol under acidic conditions. Alternative methods include using odorless 1,3-dithiane derivatives (e.g., 3-[1,3-dithian-2-ylidene]-pentane-2,4-dione) as substitutes for 1,3-propanedithiol, which simplify handling and improve reaction efficiency . Optimization of solvent (e.g., dichloromethane or THF) and catalyst (e.g., BF₃·Et₂O) is critical for yield and purity.

Q. How is the crystal structure of this compound characterized?

While direct crystallographic data for the fluorophenyl derivative is limited, structural analogs (e.g., 2-(3-bromophenyl)-1,3-dithiane) adopt a chair conformation in the dithiane ring. The aryl substituent forms a dihedral angle of ~86° with the dithiane plane, as observed in bromophenyl analogs. Weak intermolecular interactions (C–H⋯π or C–H⋯S) stabilize the lattice, forming supramolecular layers .

Advanced Research Questions

Q. What factors influence the diastereoselectivity in the oxidation of this compound to its sulfoxide derivatives?

Oxidation with flavin-based catalysts (e.g., Fl-Pep5-b) under aerobic conditions can yield sulfoxides with high diastereoselectivity (trans:cis ratios up to 24:1). The electronic nature of the 4-fluorophenyl group enhances electrophilic sulfur reactivity, while steric effects dictate the approach of the oxidizing agent. Solvent polarity and temperature further modulate selectivity .

Q. How can isotopic labeling (e.g., ¹³C) be incorporated into this compound for mechanistic studies?

¹³C-labeled dithianes are synthesized via methylation of labeled methyl phenyl sulfoxide (e.g., [¹³C]methyl sulfoxide) followed by cyclization with 1,3-propanedithiol. This two-step method provides access to 1,3-[2-¹³C]dithiane, which can be functionalized with 4-fluorophenyl groups for NMR-based metabolic or kinetic studies .

Q. What role does this compound play as a protecting group in organic synthesis?

The dithiane ring acts as a ketone-protecting group via its ability to form stable thioacetals. For example, in nitrosamine synthesis, the ketone of OPB (a precursor) is protected with 1,3-dithiane, enabling subsequent nitrosation. Deprotection is achieved using N-chlorosuccinimide in buffered acetonitrile, restoring the carbonyl functionality .

Q. How do substituents on the aromatic ring affect the reactivity of 1,3-dithiane derivatives in thioacetalization reactions?

Electron-withdrawing groups (e.g., –F) on the aryl ring increase the electrophilicity of the carbonyl carbon, accelerating thioacetal formation. Comparative studies with chloro or methoxy substituents reveal that fluorine’s high electronegativity enhances reaction rates by ~20% compared to non-halogenated analogs. Steric hindrance from ortho-substituents, however, can reduce efficiency .

Methodological Considerations

- Data Contradictions : Structural data for this compound is inferred from bromophenyl analogs , but experimental validation (e.g., X-ray diffraction) is needed to confirm dihedral angles and packing motifs.

- Stereochemical Outcomes : While enantioselectivity in sulfoxidation remains low (~3% ee), modifying catalyst chirality or using chiral auxiliaries could improve asymmetric induction .

- Isotopic Labeling : Ensure rigorous purification (e.g., column chromatography) to isolate ¹³C-labeled derivatives, as residual unlabeled species can skew NMR or mass spectrometry results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.